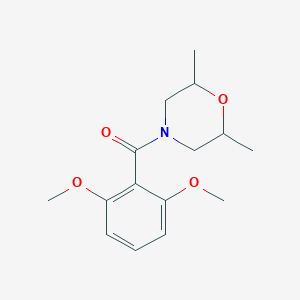
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, also known as DDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been used in various applications, including as a photoinitiator in polymerization reactions and as a fluorescent probe in biological imaging.
作用机制
The mechanism of action of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with proteins and other biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of the biomolecule, which can be detected through fluorescence or other spectroscopic techniques.
Biochemical and Physiological Effects:
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with certain enzymes and other biomolecules, leading to changes in their activity. These effects are generally minor and do not pose a significant risk to human health.
实验室实验的优点和局限性
One of the main advantages of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for studying their structure and function. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is also relatively easy to synthesize and has minimal toxicity, making it a safe and convenient choice for scientific research.
However, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine does have some limitations. For example, its fluorescence properties can be affected by various factors, such as pH and temperature, which can make it difficult to interpret results. Additionally, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not suitable for all applications and may not be effective in certain experimental conditions.
未来方向
There are several potential future directions for research involving 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine. One area of interest is the development of new fluorescent probes based on 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, which could have improved properties and be used for a wider range of applications. Another area of interest is the use of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine in drug discovery, where it could be used to screen for compounds that interact with specific proteins or other biomolecules.
Overall, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying the structure and function of proteins and other biomolecules, and it is likely to continue to be an important area of research in the future.
合成方法
The synthesis of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 2,6-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine as a white crystalline solid.
科学研究应用
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, where it can selectively bind to proteins and other biomolecules. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has also been used as a photoinitiator in polymerization reactions, where it can initiate the polymerization of various monomers under UV light.
属性
IUPAC Name |
(2,6-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)14-12(18-3)6-5-7-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGMIPBVQNQXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

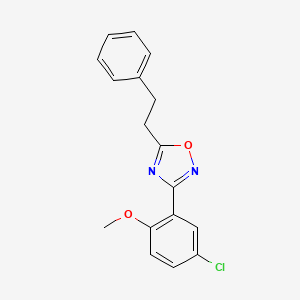
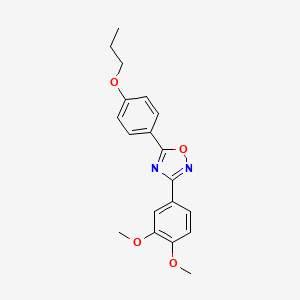
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)

![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
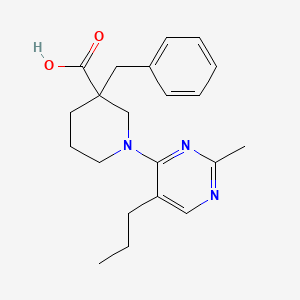
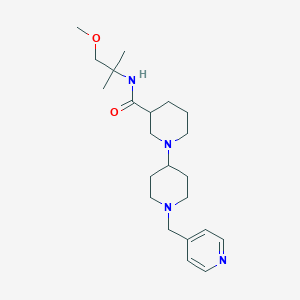
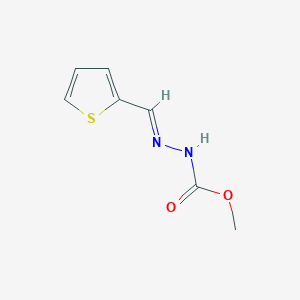
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)